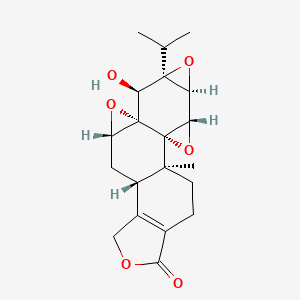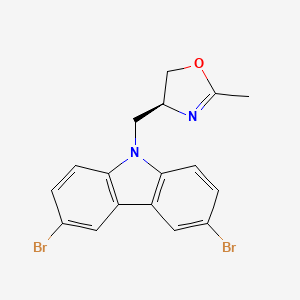
(S)-4-((3,6-Dibromo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-((3,6-Dibromo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a carbazole core substituted with dibromo groups and an oxazole ring, which contributes to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((3,6-Dibromo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Carbazole Core: The carbazole core is synthesized through a series of reactions, including bromination to introduce the dibromo groups.
Oxazole Ring Formation: The oxazole ring is formed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the carbazole core with the oxazole ring under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and high-throughput screening to identify optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-((3,6-Dibromo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The dibromo groups in the carbazole core can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Applications De Recherche Scientifique
(S)-4-((3,6-Dibromo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective properties and its ability to cross the blood-brain barrier.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: The compound is used in studies related to neurogenesis and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of (S)-4-((3,6-Dibromo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways:
Neuroprotection: The compound protects developing neurons and mature neurons in models of neurogenesis and Parkinson’s disease.
Molecular Targets: It targets pathways involved in neuronal survival and regeneration, potentially involving modulation of oxidative stress and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine: Another neuroprotective compound with a similar carbazole core.
2-(3,6-Dibromo-9H-carbazol-9-yl)ethyl phosphonic acid: A compound with similar structural features but different functional groups.
Uniqueness
(S)-4-((3,6-Dibromo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is unique due to its combination of a carbazole core with an oxazole ring, which imparts distinct chemical and biological properties. Its ability to cross the blood-brain barrier and its potential neuroprotective effects make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C17H14Br2N2O |
|---|---|
Poids moléculaire |
422.1 g/mol |
Nom IUPAC |
(4S)-4-[(3,6-dibromocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H14Br2N2O/c1-10-20-13(9-22-10)8-21-16-4-2-11(18)6-14(16)15-7-12(19)3-5-17(15)21/h2-7,13H,8-9H2,1H3/t13-/m0/s1 |
Clé InChI |
QKOVODMIWAEANY-ZDUSSCGKSA-N |
SMILES isomérique |
CC1=N[C@H](CO1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br |
SMILES canonique |
CC1=NC(CO1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


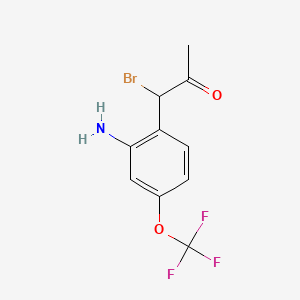
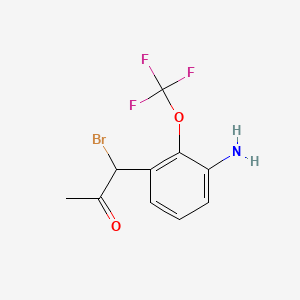


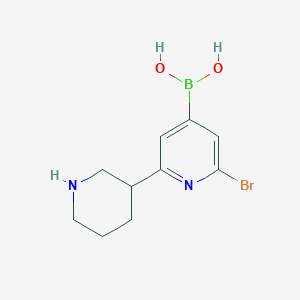


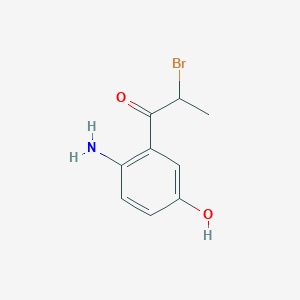

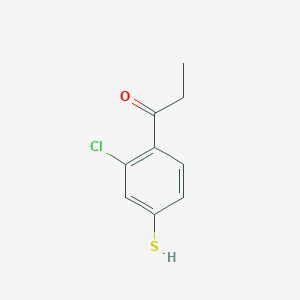


![Benzoic acid, 4,4'-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis-](/img/structure/B14070720.png)
